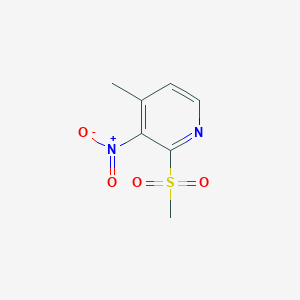
2,2'-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is a boron-containing compound with the molecular formula C16H32B2O4. It is known for its unique structure, which includes two boronate ester groups. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the treatment of tetrakis(dimethylamino)diboron with pinacol under acidic conditions . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] undergoes several types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it acts as a boron source to form carbon-boron bonds.
Hydroboration: It can also participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Transition Metal Catalysts: Employed in hydroboration reactions to add boron across double or triple bonds.
Major Products
The major products formed from these reactions are typically organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions.
Applications De Recherche Scientifique
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] exerts its effects involves the formation of carbon-boron bonds through borylation and hydroboration reactions. The boronate ester groups in the compound facilitate these reactions by providing a source of boron that can be transferred to other molecules. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Another boron-containing compound with a similar structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
Bis(pinacolato)boryl methane: Another boronate ester with a different central structure.
Uniqueness
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is unique due to its specific structure, which includes two boronate ester groups connected by a 2-methylpropylidene linker. This structure provides distinct reactivity and selectivity in borylation and hydroboration reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C16H32B2O4 |
|---|---|
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H32B2O4/c1-11(2)12(17-19-13(3,4)14(5,6)20-17)18-21-15(7,8)16(9,10)22-18/h11-12H,1-10H3 |
Clé InChI |
VUOLAOBCHNXPOK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
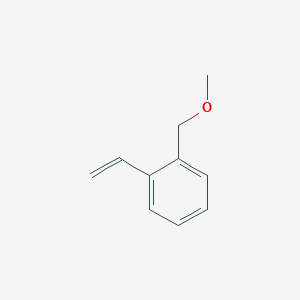
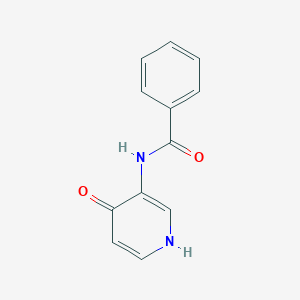
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

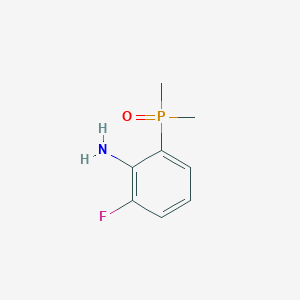
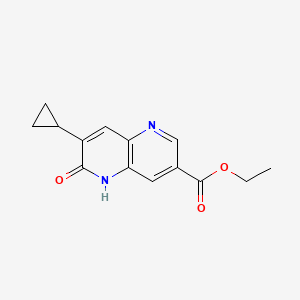
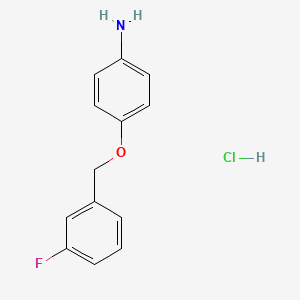
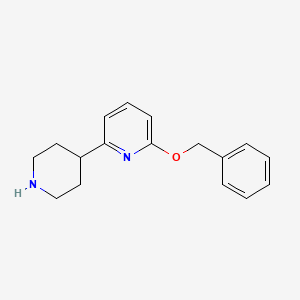
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

